2-Bromo-4-fluoro-1,3-diiodobenzene
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Overview
Description
2-Bromo-4-fluoro-1,3-diiodobenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1,3-diiodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1,3-diiodobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1,3-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are employed under inert atmospheres with solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-Bromo-4-fluoro-1,3-diiodobenzene has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is explored for its potential use in the development of diagnostic agents and therapeutic drugs.
Industry: It is employed in the production of advanced materials, such as polymers and liquid crystals, due to its unique halogenation pattern.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-1,3-diiodobenzene exerts its effects is primarily through its participation in chemical reactions. The presence of multiple halogen atoms makes it a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluoro-2-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromoiodobenzene
Uniqueness
2-Bromo-4-fluoro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C6H2BrFI2 |
---|---|
Molecular Weight |
426.79 g/mol |
IUPAC Name |
3-bromo-1-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H |
InChI Key |
WICBVPGIVIVPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Br)I |
Origin of Product |
United States |
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